gamma-Linolenate

Fatty Acid Metabolism Enzymology Nutritional Biochemistry

Gamma-linolenate (gamma-linolenic acid, GLA; 18:3n-6) is an omega-6 polyunsaturated fatty acid that occupies a distinct metabolic position downstream of the rate-limiting Δ6-desaturase step in essential fatty acid metabolism. Unlike its precursor linoleic acid (LA), GLA is not a dietary essential fatty acid but rather a conditionally essential intermediate whose endogenous production is frequently impaired in aging, diabetes, and inflammatory conditions.

Molecular Formula C18H29O2-
Molecular Weight 277.4 g/mol
Cat. No. B1238488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Linolenate
Molecular FormulaC18H29O2-
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCCCCC(=O)[O-]
InChIInChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3,(H,19,20)/p-1/b7-6-,10-9-,13-12-
InChIKeyVZCCETWTMQHEPK-QNEBEIHSSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gamma-Linolenate (GLA) Procurement Guide: Differentiated Omega-6 Fatty Acid for Research and Formulation


Gamma-linolenate (gamma-linolenic acid, GLA; 18:3n-6) is an omega-6 polyunsaturated fatty acid that occupies a distinct metabolic position downstream of the rate-limiting Δ6-desaturase step in essential fatty acid metabolism [1]. Unlike its precursor linoleic acid (LA), GLA is not a dietary essential fatty acid but rather a conditionally essential intermediate whose endogenous production is frequently impaired in aging, diabetes, and inflammatory conditions [2]. Naturally occurring in botanical oils—most notably borage oil (Borago officinalis, ~21% GLA), blackcurrant seed oil (~17% GLA), and evening primrose oil (~9% GLA)—GLA serves as the immediate precursor to dihomo-gamma-linolenic acid (DGLA), which in turn gives rise to anti-inflammatory eicosanoids including prostaglandin E1 [1][3].

Why Gamma-Linolenate Cannot Be Substituted with Linoleic Acid or Other n-6 PUFAs in Research Applications


Generic substitution of gamma-linolenate with its metabolic precursor linoleic acid (LA) or other omega-6 PUFAs fails due to the rate-limiting nature and frequent impairment of Δ6-desaturase (FADS2), the enzyme required to convert LA to GLA [1]. In humans, this desaturation step is inherently slow and can be further compromised by aging, diabetes mellitus, atopic conditions, and chronic inflammation—rendering LA supplementation functionally inert in populations or models where Δ6-desaturase activity is deficient [2]. Furthermore, GLA and LA exhibit divergent and sometimes opposing biological activities in identical assay systems, as demonstrated by direct comparative studies showing GLA suppresses malignant cell growth while LA exerts no effect [3], and GLA inhibits tumor cell invasion whereas LA stimulates it [4]. Substituting GLA with DGLA or arachidonic acid is similarly problematic, as these downstream metabolites have distinct eicosanoid profiles with opposing inflammatory effects [1]. The evidence below quantifies these material differences that preclude interchangeability.

Gamma-Linolenate: Quantified Differentiation Evidence Versus Comparators


Metabolic Bypass Advantage: GLA Circumvents Rate-Limiting Δ6-Desaturase Required for LA Activation

Gamma-linolenate provides a direct metabolic bypass of the rate-limiting Δ6-desaturase (FADS2) step, whereas linoleic acid (LA) requires enzymatic conversion that is both inherently inefficient and frequently impaired [1]. In FADS2-deficient HEK-293 cells, incubation with GLA successfully elevated downstream elongation products (C20:3n-6 and C20:4n-6), while incubation with LA failed to generate these metabolites, demonstrating that GLA bypasses the enzymatic bottleneck that limits LA utilization [2]. The conversion of LA to GLA represents the slowest and most tightly regulated step in the n-6 PUFA metabolic cascade, with clinical conditions including atopic dermatitis, diabetes mellitus, and aging all associated with diminished Δ6-desaturase activity [1][3].

Fatty Acid Metabolism Enzymology Nutritional Biochemistry

Antiproliferative Activity: GLA Suppresses Hepatoma Cell Growth by 69% While LA Shows No Effect

In a direct comparative study of human hepatoma cells in culture, gamma-linolenate (GLA) produced a 69% suppression of malignant cell growth after 10 days of treatment, whereas its metabolic precursor linoleic acid (LA) demonstrated no growth-suppressive effect whatsoever at the same concentration [1]. This divergent response cannot be attributed to non-specific detergent or 'soap' effects, as the LA control showed complete absence of activity. Additionally, the growth-suppressive effect of GLA persisted for a further 5-day period following withdrawal of GLA from the growth medium after 5 consecutive days of treatment, indicating sustained biological impact rather than transient cytotoxicity [1].

Oncology Cell Proliferation Cancer Metabolism

Invasion Inhibition: GLA Suppresses Breast Cancer Cell Invasion Whereas LA Stimulates It

In vitro invasion assays using MDA-MB-435 human breast cancer cells revealed opposing directional effects for gamma-linolenate (GLA) and linoleic acid (LA). GLA inhibited tumor cell invasion and did not induce activity of 92-kDa type IV collagenase, a matrix metalloproteinase critical for basement membrane degradation and metastatic progression [1]. In direct contrast, LA stimulated tumor cell invasion and upregulated 92-kDa type IV collagenase production [1]. At concentrations of 0.5–2 μg/mL, both fatty acids stimulated MDA-MB-435 cell growth; however, at 10 μg/mL, mild inhibition was observed [1].

Metastasis Breast Cancer Invasion Assay

Atopic Dermatitis Symptom Improvement: GLA Shows Statistically Significant Efficacy (P<0.001) vs. Placebo

In a 12-week clinical trial with 60 atopic dermatitis patients (age 15–30 years), 30 patients receiving gamma-linolenate (274 mg twice daily) demonstrated gradual improvements in pruritus, erythema, vesiculation, and oozing that reached statistical significance compared with the placebo control group (P < 0.001) [1]. Notably, the clinical evidence landscape for GLA in atopic dermatitis is mixed: a separate randomized controlled trial of 118 formula-fed infants at high familial risk found that early GLA supplementation (100 mg daily for 6 months) showed a favorable trend for reduced atopic dermatitis severity (SCORAD: 6.32 ± 5.32 in GLA group vs. 8.28 ± 6.54 in placebo group; P = 0.09) but did not achieve statistical significance for prevention [2]. In that study, plasma GLA concentration increases between baseline and 3 months were negatively correlated with disease severity at 1 year (Spearman's correlation coefficient = -0.233, P = 0.013) [2].

Dermatology Atopic Dermatitis Clinical Trial

Source Equivalence: Borage Oil and Evening Primrose Oil Yield Equivalent Tissue GLA and DGLA at Matched Doses

In a controlled 6-week rat feeding study comparing borage oil and evening primrose oil as GLA sources across four dietary levels (2.3, 4.6, 6.4, and 16.2 g GLA/kg diet), there was no significant difference in tissue GLA and dihomo-gamma-linolenic acid (DGLA) levels within groups receiving equal amounts of dietary GLA from either source [1]. Both sources produced dose-related increases in liver, erythrocyte, and aorta phospholipid GLA and DGLA content, with corresponding decreases in the arachidonic acid/DGLA ratio as GLA intake increased [1]. Notably, borage oil contains substantially higher native GLA concentration (~18–26%) compared to evening primrose oil (~7–10%), enabling smaller capsule volumes or lower excipient loads for equivalent GLA dosing [2].

Formulation Natural Products Bioavailability

Gamma-Linolenate: Evidence-Backed Application Scenarios for Research and Industrial Use


Oncology Research Models Requiring Antiproliferative or Anti-Invasive n-6 PUFA Activity

Gamma-linolenate is the appropriate selection for oncology studies investigating n-6 PUFA effects on cancer cell proliferation or invasion, as demonstrated by the 69% hepatoma cell growth suppression with GLA versus 0% with LA [7], and the directional opposition in invasion assays where GLA inhibits while LA stimulates MDA-MB-435 breast cancer cell invasion [8]. For xenograft or metastasis models, researchers should note that in vivo outcomes may differ from in vitro findings due to metabolic conversion of GLA to arachidonic acid and downstream pro-metastatic eicosanoids [8].

Formulations Targeting Populations with Impaired Δ6-Desaturase Activity

Gamma-linolenate is uniquely suited for nutritional or pharmaceutical formulations intended for populations with documented or suspected Δ6-desaturase impairment, including aging adults, diabetic patients, and individuals with atopic dermatitis. The metabolic bypass advantage—confirmed in FADS2-deficient cellular models where GLA but not LA elevated downstream elongation products [7]—ensures that GLA remains bioactive in conditions where LA supplementation would be functionally inert due to enzymatic bottlenecking [8]. This differentiation directly informs procurement decisions for clinical trial materials in these patient populations.

Atopic Dermatitis Clinical Trial Material Sourcing

For clinical trials in atopic dermatitis, gamma-linolenate procurement should be guided by the established efficacy benchmark of 274 mg twice daily (548 mg total daily), which produced statistically significant improvements in pruritus, erythema, vesiculation, and oozing compared to placebo (P < 0.001) over 12 weeks [7]. Trial designers should note that prophylactic use in high-risk infants (100 mg daily) showed only a favorable trend (SCORAD reduction from 8.28 to 6.32, P = 0.09) without reaching statistical significance for prevention [8], suggesting dose and treatment timing are critical variables.

Dietary Supplement Formulation with Optimized GLA Concentration

Formulators developing GLA-containing dietary supplements can select among botanical oil sources based on native GLA concentration and cost considerations without compromising bioequivalence, as borage oil (~18–26% GLA) and evening primrose oil (~7–10% GLA) produce equivalent tissue GLA and DGLA incorporation when matched for total GLA dosage [7]. This evidence supports procurement flexibility: higher-concentration borage oil enables smaller capsule volumes for a given GLA dose, while evening primrose oil may offer advantages in regulatory familiarity or consumer perception [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for gamma-Linolenate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.